molecular formula C13H17F3N4 B15113623 4-Cyclopropyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine

4-Cyclopropyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine

Cat. No.: B15113623
M. Wt: 286.30 g/mol
InChI Key: XUYGMNNEYSPLJL-UHFFFAOYSA-N
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Description

4-Cyclopropyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine is a synthetic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a cyclopropyl group, a trifluoroethyl-substituted piperazine ring, and a pyrimidine core. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

The synthesis of 4-Cyclopropyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.

    Introduction of the cyclopropyl group: This step often involves cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbene precursors.

    Attachment of the trifluoroethyl-substituted piperazine: This can be done through nucleophilic substitution reactions, where the piperazine ring is introduced using reagents like 2,2,2-trifluoroethylamine.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow chemistry techniques and automated synthesis platforms .

Chemical Reactions Analysis

4-Cyclopropyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyrimidine core, allowing for the introduction of different substituents. Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted pyrimidine derivatives with modified functional groups .

Scientific Research Applications

4-Cyclopropyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group and the piperazine ring contribute to the compound’s binding affinity and selectivity. The pyrimidine core can interact with nucleic acids or proteins, modulating their function and leading to various biological effects. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

4-Cyclopropyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine can be compared with other pyrimidine derivatives, such as:

    4-Cyclopropyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]quinazoline: Similar structure but with a quinazoline core instead of pyrimidine.

    4-Cyclopropyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyridine: Similar structure but with a pyridine core.

    4-Cyclopropyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]benzene: Similar structure but with a benzene core.

The uniqueness of this compound lies in its specific combination of functional groups and its pyrimidine core, which confer distinct biological activities and chemical properties .

Properties

Molecular Formula

C13H17F3N4

Molecular Weight

286.30 g/mol

IUPAC Name

4-cyclopropyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine

InChI

InChI=1S/C13H17F3N4/c14-13(15,16)8-19-3-5-20(6-4-19)12-7-11(10-1-2-10)17-9-18-12/h7,9-10H,1-6,8H2

InChI Key

XUYGMNNEYSPLJL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NC=N2)N3CCN(CC3)CC(F)(F)F

Origin of Product

United States

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